![molecular formula C7H6Br2N2 B1399385 6-Bromoimidazo[1,2-a]pyridine hydrobromide CAS No. 604009-01-0](/img/structure/B1399385.png)
6-Bromoimidazo[1,2-a]pyridine hydrobromide
Overview
Description
6-Bromoimidazo[1,2-a]pyridine hydrobromide is an organic compound with the empirical formula C7H5BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo [1,2-a]pyridine . 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo [1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10 (7)5-6/h1-5H
. The molecular weight of the compound is 197.03 g/mol . Chemical Reactions Analysis
The reaction of this compound proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This then undergoes a facile closure and provides the shared intermediate .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point range of 76.0-82.0°C . The compound is slightly soluble in water . It is incompatible with strong oxidizing agents .Scientific Research Applications
Synthesis and Modification
- 6-Bromoimidazo[1,2-a]pyridine hydrobromide is utilized in synthesizing various analogs and derivatives. One example includes the synthesis of polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).
- It is a key compound in the regioselective Pd-Catalyzed Suzuki–Miyaura borylation reactions, essential in pharmaceutical active pharmaceutical ingredient (API) synthesis (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Catalysis and Functionalization
- In the context of catalysis, this compound is pivotal in microwave direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines (Koubachi, Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2008).
Novel Compounds Creation
- Research has shown its effectiveness in generating novel compounds. For instance, it aids in the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines (Shaabani, Soleimani, & Maleki, 2006).
- It's also instrumental in the creation of substituted 3-Bromoimidazo[1,2-a]pyridines and Imidazoheterocycles (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been studied for their potential in inhibiting the replication of hepatitis B virus DNA (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).
Inhibitory Performance in Corrosion
- This compound has been evaluated for its inhibitory performance against mild steel corrosion, showcasing its potential in materials science (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).
Safety and Hazards
6-Bromoimidazo[1,2-a]pyridine hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
6-Bromoimidazo[1,2-a]pyridine hydrobromide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry It’s known to be used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific derivative synthesized.
Mode of Action
It’s known that the compound can be functionalized to create various derivatives . This suggests that its mode of action may vary depending on the specific functional groups added and their interactions with biological targets.
Pharmacokinetics
Its solubility and other physical properties such as melting point are known . It’s slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
It’s known to be used in the synthesis of various pharmaceutical intermediates , suggesting its effects may vary depending on the specific derivative synthesized and its biological targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s incompatible with strong oxidizing agents . Also, its solubility in water may affect its bioavailability and efficacy in different physiological environments.
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJAMXBQUCRXJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721006 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
604009-01-0 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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